Acarbose

Description

This compound is an alpha-Glucosidase Inhibitor. The mechanism of action of this compound is as an alpha Glucosidase Inhibitor.

This compound is an alpha glucosidase inhibitor which decreases intestinal absorption of carbohydrates and is used as an adjunctive therapy in the management of type 2 diabetes. This compound has been linked to rare instances of clinically apparent acute liver injury.

This compound is a pseudotetrasaccharide and inhibitor of alpha-glucosidase and pancreatic alpha-amylase with antihyperglycemic activity. This compound binds to and inhibits alpha-glucosidase, an enteric enzyme found in the brush border of the small intestines that hydrolyzes oligosaccharides and disaccharides into glucose and other monosaccharides. This prevents the breakdown of larger carbohydrates into glucose and decreases the rise in postprandial blood glucose levels. In addition, this compound inhibits pancreatic alpha-amylase which hydrolyzes complex starches to oligosaccharides in the small intestines.

An inhibitor of ALPHA-GLUCOSIDASES that retards the digestion and absorption of DIETARY CARBOHYDRATES in the SMALL INTESTINE.

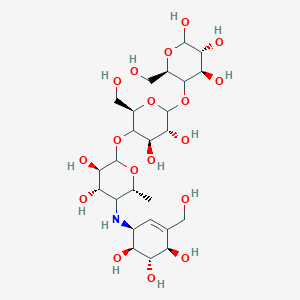

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H43NO18/c1-7-13(26-9-2-8(3-27)14(33)18(37)15(9)34)17(36)20(39)24(41-7)44-23-12(6-30)42-25(21(40)19(23)38)43-22(11(32)5-29)16(35)10(31)4-28/h2,4,7,9-27,29-40H,3,5-6H2,1H3/t7-,9+,10+,11-,12-,13-,14-,15+,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMXHAPUFJOOSV-XGWNLRGSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)NC3C=C(C(C(C3O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43NO18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046034 | |

| Record name | Acarbose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Amorphous powder, White to off-white powder | |

CAS No. |

56180-94-0 | |

| Record name | Acarbose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56180-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acarbose [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056180940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acarbose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00284 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acarbose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acarbose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACARBOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T58MSI464G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acarbose | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Acarbose Mechanism of Action on Alpha-Glucosidase: A Technical Guide to Inhibition Kinetics

Abstract

Acarbose is a cornerstone therapy in the management of type 2 diabetes mellitus, primarily functioning through the potent inhibition of intestinal alpha-glucosidase enzymes. This technical guide provides an in-depth analysis of the mechanism, kinetics, and structural basis of this inhibition. This compound acts as a competitive and reversible inhibitor, binding to the active site of alpha-glucosidases with high affinity, thereby delaying the digestion and absorption of complex carbohydrates.[1][2] This action mitigates postprandial hyperglycemia, a key factor in the pathophysiology of type 2 diabetes.[2][3] This document details the kinetic parameters of this compound, including its varied reported IC50 values, and elucidates the structural interactions at the enzyme's active site. Furthermore, it provides a standardized experimental protocol for assessing alpha-glucosidase inhibition in vitro, offering a framework for researchers and drug development professionals.

Introduction

Alpha-glucosidases are a class of enzymes located in the brush border of the small intestine that are essential for the breakdown of complex carbohydrates.[3][4] These enzymes, including glucoamylase, sucrase, maltase, and isomaltase, hydrolyze oligosaccharides and disaccharides into absorbable monosaccharides like glucose.[1][5] In the context of type 2 diabetes, the rapid enzymatic conversion of dietary carbohydrates can lead to sharp increases in blood glucose levels after meals, a condition known as postprandial hyperglycemia.

Inhibition of these enzymes presents a strategic therapeutic approach to control glycemic levels.[6] By slowing down carbohydrate digestion, the rate of glucose absorption is reduced, resulting in a more gradual and lower rise in postprandial blood glucose.[2][3] this compound, a complex oligosaccharide of microbial origin, is a widely studied and clinically utilized alpha-glucosidase inhibitor approved for the management of type 2 diabetes.[1][5]

Core Mechanism of this compound Action

The primary therapeutic effect of this compound is achieved through the competitive and reversible inhibition of membrane-bound intestinal alpha-glucosidase enzymes.[2][7] As a structural analog of oligosaccharides, this compound binds with a much higher affinity to the carbohydrate-binding sites of these enzymes than the natural substrates.[4] This high-affinity binding effectively blocks the breakdown of complex carbohydrates.[3] The inhibition is reversible, meaning the conversion of oligosaccharides is delayed rather than completely halted.[4]

In addition to its principal action on alpha-glucosidases, this compound also inhibits pancreatic alpha-amylase, an enzyme that hydrolyzes complex starches into oligosaccharides in the intestinal lumen.[1][4][8] This dual action ensures a comprehensive delay in the entire process of carbohydrate digestion. The physiological consequence is a reduction in the rate of glucose entering the bloodstream, which in turn attenuates the postprandial glycemic and insulinemic responses.[4][9]

Caption: this compound inhibits both pancreatic α-amylase and intestinal α-glucosidase.

Kinetics of Alpha-Glucosidase Inhibition

Type of Inhibition

Kinetic studies have consistently characterized this compound as a competitive inhibitor of alpha-glucosidase.[7][10] In competitive inhibition, the inhibitor molecule (this compound) and the natural substrate compete for binding to the same active site on the enzyme. The binding of this compound to the active site prevents the substrate from binding, thus inhibiting the enzymatic reaction. This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the substrate, while the maximum velocity (Vmax) of the reaction remains unchanged. The effect of a competitive inhibitor can be overcome by increasing the concentration of the substrate.

Caption: this compound (I) competes with the substrate (S) for the enzyme's active site.

Quantitative Kinetic Parameters

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). For this compound, a wide range of IC50 values has been reported in the scientific literature. This variability is significant and can be attributed to differing experimental conditions, such as the source of the alpha-glucosidase enzyme (e.g., from yeast, rat intestine, or human), the specific substrate used (e.g., pNPG, sucrose, maltose), substrate concentration, pH, and temperature.[11] Therefore, direct comparison of IC50 values across different studies requires careful consideration of the methodologies employed.

| Parameter | Reported Value | Enzyme Source | Notes | Citation(s) |

| IC50 | 11 nM | Not Specified | Potent inhibition noted. | [12] |

| IC50 | 5.8 µg/mL (~9.0 µM) | Not Specified | In vitro assay. | [13] |

| IC50 | 151.1 µg/mL (~234 µM) | Not Specified | Compared against plant extracts. | [14] |

| IC50 | 193.37 µg/mL (~299.5 µM) | S. cerevisiae | Used as a standard in an assay. | [15] |

| IC50 | 0.67 ± 0.06 mM (670 µM) | Not Specified | Determined with 1.25 mM PNPG. | [16] |

| IC50 | 873.34 ± 1.67 µM | Not Specified | Used as a standard drug for comparison. | [17] |

| IC50 | 1.498 mM (1498 µM) | Not Specified | Compared against fisetin. | [18] |

| Ki | 18.70 ± 4.12 mM | Tyrosinase | Note: This is for tyrosinase, not α-glucosidase, but demonstrates kinetic analysis. | [19] |

Note: Molar concentrations are approximated using the molecular weight of this compound (~645.6 g/mol ). The wide range of values (from nanomolar to millimolar) underscores the critical impact of assay conditions on kinetic results.[11][12]

Structural Basis of Inhibition

The high-affinity binding of this compound to the alpha-glucosidase active site is driven by specific molecular interactions. Molecular docking and structural studies have shown that this compound, with its tetrasaccharide-like structure, fits snugly into the enzyme's catalytic pocket.[4][20] The interaction is primarily stabilized by an extensive network of hydrogen bonds between the hydroxyl groups of this compound and the polar side chains of key amino acid residues within the active site.[21]

Notably, interactions with acidic residues, such as aspartic acid (Asp), are crucial for ligand recognition and binding.[21] For example, hydrogen bonds have been identified with residues like Asp198, Asp320, and Asp461 in certain alpha-glucosidase models.[21] These non-covalent interactions mimic the binding of a natural substrate but result in a stable, non-productive enzyme-inhibitor complex, thus preventing catalysis.

Caption: this compound forms hydrogen bonds with key residues in the active site.

Standardized Experimental Protocols

To determine the inhibitory kinetics of this compound or novel compounds, a standardized in vitro alpha-glucosidase inhibition assay is essential. The most common method is a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a chromogenic substrate.

Principle

Alpha-glucosidase catalyzes the hydrolysis of the colorless substrate pNPG into glucose and p-nitrophenol. The product, p-nitrophenol, is a yellow-colored compound under alkaline conditions and its formation can be quantified by measuring the absorbance at approximately 405 nm.[15][22] The presence of an inhibitor like this compound reduces the rate of p-nitrophenol formation, and the degree of inhibition can be calculated by comparing it to a control reaction without the inhibitor.

Materials and Reagents

-

Enzyme: α-glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, EC 3.2.1.20)

-

Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG)

-

Buffer: 0.1 M Phosphate buffer (pH 6.8)

-

Inhibitor Standard: this compound

-

Stop Solution: 1 M Sodium Carbonate (Na2CO3)

-

Instrumentation: 96-well microplate reader or spectrophotometer

Assay Procedure

-

Preparation: Prepare stock solutions of the enzyme, substrate, and this compound in the phosphate buffer.

-

Pre-incubation: In a 96-well plate, add a specific volume of the enzyme solution to wells containing either the buffer (control) or varying concentrations of this compound. Incubate this mixture for a set period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).[22][23]

-

Reaction Initiation: Add the pNPG substrate solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.[22]

-

Reaction Termination: Stop the reaction by adding the sodium carbonate solution to each well. This raises the pH, denatures the enzyme, and develops the yellow color of the p-nitrophenol product.[22]

-

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.[15][24]

Data Analysis

-

Percent Inhibition: Calculate the percentage of enzyme inhibition using the following formula:

-

% Inhibition = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the reaction without inhibitor and A_sample is the absorbance with the inhibitor.[22]

-

-

IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from this curve as the concentration of inhibitor that causes 50% inhibition of the enzyme's activity.

-

Kinetic Analysis: To determine the mode of inhibition, the assay is performed with a fixed enzyme concentration, varying substrate concentrations, and a few fixed inhibitor concentrations. The data are then plotted on a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]). The pattern of the resulting lines indicates the type of inhibition (e.g., intersecting on the y-axis for competitive inhibition).[14]

Caption: Workflow for the pNPG-based α-glucosidase inhibition assay.

Conclusion

This compound exerts its anti-diabetic effect through a well-defined mechanism of competitive, reversible inhibition of intestinal alpha-glucosidase and pancreatic alpha-amylase. Its high affinity for the enzyme's active site effectively delays carbohydrate digestion, leading to improved glycemic control. While the fundamental kinetics are understood, the reported quantitative parameters such as IC50 values vary widely, highlighting the critical importance of standardized assay conditions for generating comparable and reproducible data. The detailed experimental protocol provided herein serves as a robust foundation for future research into alpha-glucosidase inhibitors, facilitating the discovery and characterization of new therapeutic agents for the management of type 2 diabetes.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound is a competitive inhibitor of mammalian lysosomal acid alpha-D-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. droracle.ai [droracle.ai]

- 10. Comparative study of the inhibition of alpha-glucosidase, alpha-amylase, and cyclomaltodextrin glucanosyltransferase by this compound, isothis compound, and acarviosine-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, alpha-glucosidase inhibitor (CAS 56180-94-0) | Abcam [abcam.com]

- 13. researchgate.net [researchgate.net]

- 14. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]

- 15. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Inhibitory effect of this compound on tyrosinase: application of molecular dynamics integrating inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Alpha-Glucosidase and Alpha-Amylase Inhibitory Activities, Molecular Docking, and Antioxidant Capacities of Salvia aurita Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. In vitro α-glucosidase inhibitory assay [protocols.io]

- 23. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 2.4.2. Alpha-Glucosidase Inhibitory Assay [bio-protocol.org]

Acarbose and the Gut Microbiota: A Technical Guide to Composition, Diversity, and Functional Impact

Audience: Researchers, scientists, and drug development professionals.

Abstract: Acarbose, an α-glucosidase inhibitor used for treating type 2 diabetes (T2D), exerts its primary effect within the gastrointestinal tract.[1][2] By delaying carbohydrate digestion, it significantly increases the delivery of undigested starch to the distal gut, thereby acting as a powerful modulator of the gut microbiota's composition, diversity, and metabolic output.[3][4] This guide provides an in-depth technical overview of the effects of this compound on the gut microbiome, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows. The evidence suggests that the therapeutic benefits of this compound may extend beyond glycemic control and are closely linked to its profound influence on the microbial ecosystem.[1][2]

Mechanism of Action: From Glycemic Control to Microbiome Modulation

This compound is a competitive inhibitor of α-glucosidase and pancreatic α-amylase, enzymes located in the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides.[5][6] By inhibiting these host enzymes, this compound reduces the rate of glucose absorption, thereby lowering postprandial blood glucose levels.[3][7] This primary action results in a significant portion of dietary starch reaching the large intestine.[7][8] This influx of carbohydrates serves as a substrate for microbial fermentation, leading to substantial and reproducible changes in the gut microbial community and the production of key metabolites like short-chain fatty acids (SCFAs).[3][5][9]

Caption: this compound inhibits host enzymes, increasing starch flow to the colon for microbial action.

Effects on Gut Microbiota Composition

This compound treatment consistently and significantly alters the composition of the gut microbiota in both human subjects and animal models. The changes are often characterized by an increase in the abundance of beneficial, SCFA-producing bacteria and a decrease in certain other taxa.

Human Studies

In clinical trials involving patients with prediabetes or T2D, this compound has been shown to selectively modulate the gut flora. A key finding is the enrichment of Lactobacillus and Bifidobacterium, genera known for their probiotic properties.[5][6] Conversely, a reduction in the abundance of genera like Bacteroides and several members of the Clostridiales order has been noted.[1][6]

Table 1: Summary of this compound-Induced Changes in Gut Microbiota Composition (Human Studies)

| Bacterial Taxon | Direction of Change | Study Population | Reference(s) |

| Lactobacillus | Increase | Prediabetes, T2D | [1][5][6] |

| Bifidobacterium | Increase | T2D | [5][6][10] |

| Dialister | Increase | Prediabetes | [1][2] |

| Faecalibacterium | Increase | T2D | [5] |

| Prevotella | Increase | T2D | [5] |

| Enterococcus faecalis | Increase | T2D | [5] |

| Bacteroides | Decrease | T2D | [6] |

| Ruminococcus | Decrease | Prediabetes | [1][2] |

| Butyricicoccus | Decrease | Prediabetes | [1][2] |

| Phascolarctobacterium | Decrease | Prediabetes | [1][2] |

| Lachnospiraceae family | Decrease | Prediabetes | [1][2] |

Animal Studies

Animal models, particularly mice and Zucker diabetic fatty (ZDF) rats, corroborate the findings from human studies and provide further mechanistic insights. High-dose this compound treatment in mice on a high-starch diet led to an expansion of Bacteroidaceae and Bifidobacteriaceae.[3][9] In ZDF rats, this compound treatment dramatically increased the relative abundance of Ruminococcus 2 and Bifidobacterium.[11] These changes are often diet-dependent and reversible upon cessation of treatment.[3][9]

Table 2: Summary of this compound-Induced Changes in Gut Microbiota Composition (Animal Studies)

| Bacterial Taxon | Direction of Change | Animal Model | Diet Condition | Reference(s) |

| Bifidobacteriaceae | Increase | Mice | High-Starch | [3][9] |

| Lachnospiraceae | Increase | Mice | Plant Polysaccharide | [3] |

| Muribaculaceae | Increase | Mice | Not specified | [12] |

| Ruminococcus 2 | Increase | ZDF Rats | Standard | [11] |

| Bifidobacterium | Increase | ZDF Rats | Standard | [11] |

| Lactobacillus | Increase | ZDF Rats | Standard | [11] |

| Verrucomicrobiaceae | Decrease | Mice | High-Starch | [3][9] |

| Bacteroidales S24-7 | Decrease | Mice | High-Starch | [3][9] |

Effects on Gut Microbiota Diversity

The impact of this compound on microbial diversity (alpha-diversity) appears to be context-dependent. Some studies in humans and animals report no significant change in alpha-diversity indices like the Shannon or Simpson index.[1] However, a study in ZDF rats found that this compound treatment reduced microbial richness and diversity.[11] Conversely, in a mouse model of arthritis, this compound led to higher bacterial diversity and richness compared to untreated controls.[13] These discrepancies may be attributable to differences in host physiology, baseline microbiome composition, diet, and duration of treatment.

Modulation of Microbial Metabolites: The Role of SCFAs

A consistent and functionally significant consequence of this compound treatment is the increased production of SCFAs, particularly butyrate and propionate.[3][9][14] SCFAs are the primary end-products of anaerobic fermentation of dietary fiber and resistant starch by the gut microbiota.

-

Butyrate: Serves as the primary energy source for colonocytes and has potent anti-inflammatory and anti-proliferative properties. This compound treatment has been shown to increase butyrate levels in both animal models and human studies.[3][5][9]

-

Propionate: Can be absorbed into the portal circulation and utilized in the liver for gluconeogenesis. It has also been linked to improved satiety and insulin sensitivity. Fecal propionate concentrations are consistently elevated in this compound-treated mice.[12]

-

Acetate: The most abundant SCFA, acetate is a substrate for cholesterol synthesis and can influence appetite regulation.

The elevation of SCFAs is thought to mediate many of the secondary benefits of this compound, including improved gut barrier function, reduced inflammation, and enhanced metabolic health.[4][8]

Caption: this compound enhances SCFA production, leading to beneficial downstream host effects.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. Below are representative protocols from key human and animal studies.

Protocol: Randomized, Double-Blind, Controlled Crossover Trial in Prediabetic Patients

-

Study Design: A randomized, double-blind, placebo-controlled crossover trial.[1] Participants undergo two treatment stages separated by a washout period.

-

Subjects: 52 Chinese patients (aged 30-60) with prediabetes, confirmed by a 75-g oral glucose tolerance test (OGTT), and a BMI of 18–35 kg/m ².[1]

-

Intervention:

-

Stage 1 (4 weeks): Participants are randomized to receive either this compound or a placebo.[2] The this compound dosage is titrated: 50 mg once daily for days 1-3, 50 mg twice daily for days 4-7, and 50 mg three times daily thereafter.[2]

-

Washout Period (4 weeks): All participants receive a placebo.[2]

-

Stage 2 (4 weeks): Participants receive the alternative treatment to their Stage 1 assignment.[2]

-

-

Sample Collection: Fecal samples are collected at baseline and at the end of each treatment period. Samples are immediately stored at -80°C for analysis.[2]

-

Microbiota Analysis:

-

DNA Extraction: Total genomic DNA is extracted from fecal samples using a bead-beating method.

-

16S rRNA Gene Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR and sequenced on an Illumina MiSeq/HiSeq platform.

-

Bioinformatics: Raw sequencing reads are filtered and processed. Operational Taxonomic Units (OTUs) are clustered at 97% similarity. Taxonomic assignment is performed against a reference database (e.g., Greengenes). Alpha-diversity (Chao1, Shannon, Simpson) and beta-diversity (Principal Component Analysis) are calculated.[1]

-

-

Statistical Analysis: The Wilcoxon rank-sum test is used to compare the relative abundances of microbial taxa and alpha-diversity indices between this compound and placebo treatments.[1]

Protocol: Diet-Dependent Microbiome Study in Mice

-

Study Design: A controlled feeding study with multiple diet and drug dose arms.[15]

-

Animals: 8- to 12-week-old C57BL/6 mice.

-

Intervention: Mice are divided into groups and fed specific diets for a defined period (e.g., 4 weeks).

-

Diets: A high-starch (HS) diet (e.g., AIN-93M) or a plant polysaccharide-rich (PP) standard chow.[15]

-

This compound Dosing: this compound is mixed into the diet at different concentrations, such as a low dose (25 ppm or mg/kg) and a high dose (400 ppm or mg/kg).[3][15] A control group receives the base diet without this compound.

-

-

Sample Collection: Fecal samples are collected at multiple time points (e.g., days 1, 2, 3, and 7) after each diet switch to track temporal changes.[15] Samples for SCFA analysis are flash-frozen in liquid nitrogen.[15]

-

Microbiota Analysis: Performed via 16S rRNA gene sequencing as described in the human protocol.

-

Metabolite Analysis (SCFAs): Fecal samples are homogenized, acidified, and extracted with an organic solvent. SCFA concentrations (acetate, propionate, butyrate) are quantified using gas chromatography-mass spectrometry (GC-MS).

-

Reversibility Assessment: After the treatment period, mice are switched back to the control diet, and fecal samples are collected to determine if the microbiota composition reverts to its baseline state.[9][15]

Caption: General experimental workflow for studying this compound effects on the gut microbiota.

Conclusion and Implications

The administration of this compound leads to significant, reproducible, and functionally important changes in the gut microbiota. Key effects include the enrichment of beneficial genera such as Lactobacillus and Bifidobacterium and a substantial increase in the production of SCFAs, particularly butyrate. These alterations provide a plausible mechanistic link between this compound therapy and observed health benefits that may extend beyond glycemic control, such as improved inflammatory status and metabolic signaling.[4][13]

For researchers and drug development professionals, these findings highlight several key points:

-

The gut microbiome is a critical factor in the mechanism of action and therapeutic response to this compound.[3]

-

Variability in individual responses to this compound may be partly explained by differences in baseline gut microbiota composition.[16][17]

-

Modulating the gut microbiota through interventions like this compound represents a promising strategy for managing metabolic diseases.

-

Future research should focus on elucidating the specific microbial enzymes and pathways targeted by this compound and how diet-microbiome-drug interactions can be optimized for therapeutic benefit.

References

- 1. Effects of this compound on the Gut Microbiota of Prediabetic Patients: A Randomized, Double-blind, Controlled Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diabetes Drug Impacts Gut Microbiome | ASM.org [asm.org]

- 4. gethealthspan.com [gethealthspan.com]

- 5. francis-press.com [francis-press.com]

- 6. Frontiers | Effects of Oral Glucose-Lowering Agents on Gut Microbiota and Microbial Metabolites [frontiersin.org]

- 7. This compound impairs gut Bacteroides growth by targeting intracellular glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Impairs Gut Bacteroides Growth by Targeting Intracellular GH97 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Glucoamylase Inhibitor this compound Has a Diet-Dependent and Reversible Effect on the Murine Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ec.bioscientifica.com [ec.bioscientifica.com]

- 11. drc.bmj.com [drc.bmj.com]

- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 13. gethealthspan.com [gethealthspan.com]

- 14. This compound - Modulation of glycemia, microbiota, and metabolic health | Longevity Protocols [longevity-protocols.com]

- 15. journals.asm.org [journals.asm.org]

- 16. journals.asm.org [journals.asm.org]

- 17. This compound impairs gut Bacteroides growth by targeting intracellular glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Acarbose on Colonic Short-Chain Fatty Acid Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acarbose, an α-glucosidase inhibitor, significantly modulates the gut microbial ecosystem, leading to a notable increase in the production of short-chain fatty acids (SCFAs) in the colon. By inhibiting the digestion of complex carbohydrates in the upper gastrointestinal tract, this compound increases the delivery of these substrates to the large intestine, thereby fueling the growth and metabolic activity of saccharolytic bacteria. This guide provides a comprehensive overview of the current understanding of this compound's impact on colonic SCFA production, detailing the quantitative changes observed in acetate, propionate, and butyrate levels. It further outlines the experimental protocols for key analytical methods and illustrates the underlying mechanisms and experimental workflows through detailed diagrams. This document is intended to serve as a technical resource for researchers and professionals in the fields of microbiology, gastroenterology, and pharmacology to facilitate further investigation into the therapeutic potential of this compound-mediated gut microbiome modulation.

Introduction

This compound is a well-established therapeutic agent for the management of type 2 diabetes mellitus. Its primary mechanism of action involves the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine, which delays carbohydrate digestion and reduces postprandial hyperglycemia.[1] Beyond its glycemic control, a growing body of evidence highlights the profound effects of this compound on the composition and function of the gut microbiota.[2][3] By shunting undigested carbohydrates to the colon, this compound provides a fermentable substrate for the resident microbial community, leading to a significant alteration in their metabolic output, most notably an increase in the production of SCFAs.[4][5]

SCFAs, primarily acetate, propionate, and butyrate, are key microbial metabolites that play a crucial role in maintaining gut homeostasis and influencing host physiology. They serve as an energy source for colonocytes, regulate intestinal motility and inflammation, and have systemic effects on metabolism and immune function.[6] This guide delves into the intricate relationship between this compound administration and the enhanced production of these vital metabolites.

Quantitative Impact of this compound on SCFA Production

Multiple studies, in both animal models and human clinical trials, have consistently demonstrated the potent effect of this compound on increasing fecal and colonic SCFA concentrations. The most pronounced and consistent finding is a significant elevation in butyrate levels.

Table 1: Summary of Quantitative Changes in Fecal SCFA Concentrations Following this compound Treatment in Human Studies

| Study Population | This compound Dosage | Duration | Change in Acetate | Change in Propionate | Change in Butyrate | Change in Total SCFAs | Reference |

| Healthy Subjects | 100 mg, t.i.d. | 8 days | ↑ | ↔ | ↑↑ | ↑ | Holt et al., 1996 |

| Patients with Type 2 Diabetes | 100 mg, t.i.d. | 1 year | ↑↑ | ↔ | ↑↑↑ | ↑↑ | Weaver et al., 1997 |

| Prediabetic Individuals | 50 mg, t.i.d. | 16 weeks | Not Reported | Not Reported | ↑ | Not Reported | Zhang et al., 2017 |

↑: Increase; ↑↑: Marked Increase; ↑↑↑: Very Marked Increase; ↔: No significant change. t.i.d.: three times a day.

Table 2: Summary of Quantitative Changes in Cecal/Fecal SCFA Concentrations Following this compound Treatment in Animal Studies

| Animal Model | This compound Dosage | Duration | Change in Acetate | Change in Propionate | Change in Butyrate | Change in Total SCFAs | Reference |

| Rats | 20 mg/kg/day | 4 weeks | ↑ | ↑ | ↑↑ | ↑ | Gu et al., 2019 |

| Mice | 400 ppm in diet | 8 weeks | ↑ | ↑ | ↑↑ | ↑ | Wang et al., 2020 |

| Mice on High-Starch Diet | 400 ppm in diet | 2 weeks | Not significantly different | ↑ | ↑↑ | ↑ | Baxter et al., 2019 |

↑: Increase; ↑↑: Marked Increase.

Signaling Pathways and Mechanisms

The increased production of SCFAs following this compound administration is a direct consequence of its impact on the gut microbial ecosystem. The primary mechanism involves the increased availability of carbohydrates for fermentation in the colon.

This compound's Mechanism of Action on Carbohydrate Availability

This compound, by inhibiting α-glucosidases, prevents the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. This results in a significant portion of dietary starch and oligosaccharides reaching the colon intact. This bolus of fermentable substrate fuels the growth of saccharolytic bacteria, which are equipped with the enzymatic machinery to degrade these complex carbohydrates.

Modulation of Gut Microbiota Composition

The influx of carbohydrates into the colon creates a selective pressure that favors the proliferation of specific bacterial taxa. Studies have shown that this compound treatment is associated with an increase in the abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus, which are known producers of acetate and lactate.[7] Lactate can be further metabolized by other bacteria to produce butyrate. Concurrently, this compound can also impact the growth of other bacterial groups, such as Bacteroides, by interfering with their starch utilization systems (Sus).[8] This shift in the microbial community structure is a key driver of the altered SCFA profile.

Microbial Metabolic Pathways for SCFA Production

The increased availability of carbohydrates fuels specific microbial metabolic pathways for SCFA synthesis.

-

Acetate Production: Primarily produced by many gut bacteria through the fermentation of carbohydrates. Bifidobacterium species utilize the phosphoketolase pathway (also known as the "bifid shunt") to produce acetate.

-

Propionate Production: The succinate pathway is a major route for propionate production, particularly by members of the Bacteroidetes phylum.[6]

-

Butyrate Production: Butyrate is synthesized through several pathways, with the most prominent being the condensation of two molecules of acetyl-CoA. Key enzymes in this pathway include butyryl-CoA:acetate CoA-transferase. Some bacteria can also produce butyrate from lactate.

Experimental Protocols

Quantification of Fecal Short-Chain Fatty Acids

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Fecal samples are lyophilized and homogenized.

-

A known amount of the dried sample is suspended in a saturated NaCl solution.

-

Internal standards (e.g., 2-ethylbutyric acid) are added for quantification.

-

The sample is acidified with sulfuric acid to protonate the SCFAs.

-

SCFAs are extracted into diethyl ether.

-

The ether layer is derivatized (e.g., with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) to increase volatility for GC analysis.

-

-

GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

-

The oven temperature is programmed to separate the different SCFA derivatives.

-

The separated compounds are detected by a mass spectrometer.

-

Quantification is performed by comparing the peak areas of the sample SCFAs to those of the internal standard and a standard curve.

-

Analysis of Gut Microbiota Composition

Method: 16S rRNA Gene Sequencing

-

DNA Extraction:

-

Total genomic DNA is extracted from fecal samples using a commercial kit with a bead-beating step to lyse bacterial cells.

-

-

PCR Amplification:

-

The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using universal primers.

-

-

Library Preparation and Sequencing:

-

The PCR products are purified and indexed.

-

The indexed amplicons are pooled and sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

-

Bioinformatic Analysis:

-

Raw sequencing reads are processed to remove low-quality reads and chimeras.

-

Operational Taxonomic Units (OTUs) are clustered, or Amplicon Sequence Variants (ASVs) are inferred.

-

Taxonomic assignment is performed by aligning sequences to a reference database (e.g., Greengenes, SILVA).

-

Alpha and beta diversity analyses are conducted to assess within-sample diversity and between-sample differences in microbial composition.

-

Conclusion

This compound exerts a significant and beneficial impact on the gut microbiome by increasing the colonic production of SCFAs, particularly butyrate. This effect is driven by the increased availability of carbohydrates for microbial fermentation, leading to a shift in the composition and metabolic activity of the gut microbiota. The quantitative data and mechanistic insights presented in this guide underscore the potential of this compound as a modulator of the gut-health axis. Further research focusing on the specific microbial enzymes and genes regulated by this compound will provide a more detailed understanding of its mechanism of action and may open new avenues for its therapeutic application beyond glycemic control. The provided experimental protocols offer a standardized approach for researchers to investigate these effects in future studies.

References

- 1. This compound Impairs Gut Bacteroides Growth by Targeting Intracellular GH97 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gethealthspan.com [gethealthspan.com]

- 3. This compound enhances human colonic butyrate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Glucoamylase Inhibitor this compound Has a Diet-Dependent and Reversible Effect on the Murine Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Shaping the Metabolism of Intestinal Bacteroides Population through Diet to Improve Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two weeks of this compound treatment shows no effect on gut microbiome composition in patients with type 2 diabetes: a randomised, placebo-controlled, double-blind, crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound impairs gut Bacteroides growth by targeting intracellular glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

Acarbose and its influence on metabolic signaling pathways

An In-depth Technical Guide to Acarbose and Its Influence on Metabolic Signaling Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a potent α-glucosidase inhibitor, is a well-established therapeutic agent for type 2 diabetes mellitus. Its primary mechanism of action involves the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine, which delays carbohydrate digestion and reduces postprandial hyperglycemia.[1][2][3] Beyond this primary function, this compound exerts profound effects on various metabolic signaling pathways, contributing to a broader spectrum of therapeutic benefits, including improved insulin sensitivity, cardiovascular protection, and modulation of the gut microbiome.[4][5][6] This guide provides a detailed examination of the molecular mechanisms through which this compound influences key signaling cascades, presents quantitative data from clinical and preclinical studies, outlines relevant experimental protocols, and visualizes these complex interactions through detailed diagrams.

Primary Mechanism of Action

This compound is a pseudo-tetrasaccharide that acts locally within the gastrointestinal tract.[6] It competitively binds to and inhibits pancreatic α-amylase and membrane-bound intestinal α-glucosidase hydrolases.[1][2] These enzymes are critical for breaking down complex carbohydrates (oligosaccharides, trisaccharides, and disaccharides) into absorbable monosaccharides like glucose.[1][7] By delaying this process, this compound effectively flattens the postprandial glucose curve, leading to a more controlled and gradual absorption of glucose into the bloodstream.[7] This localized action minimizes systemic absorption of the drug and reduces the risk of hypoglycemia when used as a monotherapy.[1][3]

Influence on GLP-1 Signaling Pathway

A significant secondary effect of this compound is the potentiation of Glucagon-Like Peptide-1 (GLP-1) secretion. By inhibiting carbohydrate digestion in the proximal small intestine, this compound facilitates the delivery of undigested carbohydrates to the distal intestine, where L-cells are abundant.[8][9] This stimulates the L-cells to secrete GLP-1, an incretin hormone with multiple beneficial metabolic effects.[10]

Augmented GLP-1 levels contribute to:

-

Enhanced Insulin Secretion: GLP-1 stimulates glucose-dependent insulin secretion from pancreatic β-cells.[10]

-

Suppressed Glucagon Release: It inhibits the release of glucagon from pancreatic α-cells.

-

Delayed Gastric Emptying: GLP-1 slows gastric emptying, further contributing to the reduction of postprandial glucose excursions.[10][11]

-

Improved Satiety: It acts on the central nervous system to promote feelings of fullness.

Studies have confirmed that this compound treatment significantly increases postprandial GLP-1 concentrations in patients with type 2 diabetes.[9]

Modulation of the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[12][13] Activation of AMPK generally shifts cellular processes from anabolic (energy-consuming) to catabolic (energy-producing) pathways. This compound has been shown to upregulate AMPK signaling, mediating some of its pleiotropic benefits, particularly in the vasculature.[4]

The activation of AMPK by this compound is thought to be multifactorial, potentially involving indirect effects of altered glucose metabolism and GLP-1 signaling.[14] Upregulated p-AMPK (phosphorylated, active AMPK) can lead to:

-

Reduced Inflammation: Inhibition of pro-inflammatory signaling pathways.[4]

-

Decreased Cellular Senescence: Attenuation of aging-related cellular processes.[4]

-

Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation: Contributing to the prevention of atherosclerosis.[4]

Impact on Gut Microbiota and Metabolites

The delivery of undigested carbohydrates to the colon profoundly alters the composition and metabolic activity of the gut microbiota.[15][16] this compound treatment has been shown to increase the abundance of beneficial bacteria, such as Lactobacillus and Bifidobacterium, and short-chain fatty acid (SCFA)-producing bacteria.[17][18]

This modulation results in:

-

Increased SCFA Production: Fermentation of carbohydrates by colonic bacteria leads to the production of SCFAs like butyrate and propionate.[15]

-

Improved Gut Barrier Function: SCFAs, particularly butyrate, serve as a primary energy source for colonocytes, strengthening the intestinal barrier.[15]

-

Systemic Metabolic Benefits: SCFAs can enter circulation and influence systemic metabolism and immune function.[17]

These changes in the gut ecosystem are considered a key mechanism through which this compound confers benefits beyond glycemic control.[5][18]

Quantitative Data Summary

The metabolic effects of this compound have been quantified in numerous clinical trials. The following tables summarize key findings.

Table 1: Effects of this compound on Glycemic Markers

| Marker | Dosage | Result | Reference |

|---|---|---|---|

| HbA1c | 100 mg TID | -0.74% change from baseline | [1] |

| HbA1c | 300 mg TID | -1.00% change from baseline | [1] |

| Fasting Blood Sugar | Various | Significant decrease (p=0.018) | [19] |

| Fasting Insulin | Various | Significant decrease (p<0.001) | [19] |

| HOMA-IR | Various | Significant decrease (p<0.001) | [19] |

| 1h Postprandial Glucose | 300 mg/day | -2.32 mmol/L reduction |[6] |

Table 2: Effects of this compound on Metabolic and Cardiovascular Markers

| Marker | Dosage | Result | Reference |

|---|---|---|---|

| Body Weight | 300 mg/day | -2.5 kg mean difference vs. placebo | [20][21] |

| Triglycerides (TG) | Various | -13.43 mg/dL mean reduction | [22] |

| Total Cholesterol (TC) | Various | -1.93 mg/dL mean reduction | [22] |

| HDL Cholesterol | 300 mg/day | Significant increase (p=0.043) vs. placebo | [20][21] |

| C-Reactive Protein (CRP) | 300 mg/day | Significant decrease vs. placebo (p<0.001) | [20][21] |

| Intima-Media Thickness | 300 mg/day | Significant decrease vs. placebo (p=0.001) |[20][21] |

Methodologies for Key Experiments

This section provides a generalized overview of protocols commonly used to investigate the effects of this compound on metabolic signaling.

Western Blot for AMPK Activation

This technique is used to detect and quantify the level of phosphorylated (active) AMPK relative to total AMPK in cell or tissue lysates.

-

Sample Preparation: Cells or tissues (e.g., liver, muscle) from control and this compound-treated animal models are homogenized in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a colorimetric assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein are separated by molecular weight via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with a primary antibody specific to the phosphorylated form of AMPK (p-AMPK). Subsequently, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is captured using an imaging system. The membrane is then stripped and re-probed with an antibody for total AMPK to serve as a loading control. Densitometry analysis is used to quantify the ratio of p-AMPK to total AMPK.

ELISA for GLP-1 Measurement

A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying GLP-1 levels in plasma samples.

-

Sample Collection: Blood is collected from subjects (human or animal) at baseline and various time points after a meal challenge, with and without this compound treatment. Blood should be collected in tubes containing a DPP-4 inhibitor to prevent GLP-1 degradation. Plasma is then isolated by centrifugation.

-

Assay Procedure:

-

A microplate pre-coated with a capture antibody specific for GLP-1 is used.

-

Standards, controls, and plasma samples are added to the wells and incubated. GLP-1 in the samples binds to the capture antibody.

-

After washing, a biotin-conjugated detection antibody specific for GLP-1 is added, forming a "sandwich".

-

The plate is washed again, and a streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.

-

A final wash is performed, and a chromogenic substrate (e.g., TMB) is added. HRP catalyzes a color change.

-

The reaction is stopped, and the optical density is measured at a specific wavelength (e.g., 450 nm).

-

-

Quantification: A standard curve is generated using known concentrations of GLP-1. The concentration of GLP-1 in the samples is interpolated from this curve.

16S rRNA Gene Sequencing for Gut Microbiota Analysis

This high-throughput sequencing method is used to profile the composition of the gut bacterial community.

-

Sample Collection: Fecal samples are collected from subjects before and after a period of this compound or placebo treatment. Samples are immediately frozen at -80°C.

-

DNA Extraction: Total genomic DNA is extracted from the fecal samples using a commercial kit designed for soil or stool.

-

PCR Amplification: The variable regions (e.g., V3-V4) of the 16S rRNA gene are amplified from the extracted DNA using universal primers. These primers are barcoded to allow for multiplexing of samples.

-

Library Preparation & Sequencing: The PCR amplicons are purified, quantified, and pooled. The pooled library is then sequenced on a high-throughput platform (e.g., Illumina MiSeq).

-

Bioinformatic Analysis:

-

Raw sequence reads are demultiplexed, quality-filtered, and processed to remove chimeras.

-

Sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) based on sequence similarity.

-

Taxonomic assignment is performed by comparing representative sequences against a reference database (e.g., Greengenes, SILVA).

-

Alpha diversity (within-sample diversity, e.g., Shannon index) and beta diversity (between-sample diversity, e.g., Bray-Curtis dissimilarity) analyses are performed to compare the microbial communities between treatment groups.

-

Conclusion

This compound's therapeutic profile extends far beyond its role as a simple α-glucosidase inhibitor. By modulating critical metabolic signaling pathways, including GLP-1, AMPK, and the gut microbiota axis, it offers pleiotropic benefits that contribute to improved metabolic health and reduced cardiovascular risk. Understanding these intricate molecular mechanisms is essential for optimizing its clinical application and for the development of novel therapeutic strategies targeting these interconnected pathways. This guide provides a foundational resource for researchers and drug development professionals seeking to explore the multifaceted influence of this compound on metabolic regulation.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. droracle.ai [droracle.ai]

- 4. Pleiotropic effects of this compound on atherosclerosis development in rabbits are mediated via upregulating AMPK signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Effects of Oral Glucose-Lowering Agents on Gut Microbiota and Microbial Metabolites [frontiersin.org]

- 6. This compound: safe and effective for lowering postprandial hyperglycaemia and improving cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 10. journals.physiology.org [journals.physiology.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound, lente carbohydrate, and prebiotics promote metabolic health and longevity by stimulating intestinal production of GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound - Modulation of glycemia, microbiota, and metabolic health | Longevity Protocols [longevity-protocols.com]

- 16. Diabetes Drug Impacts Gut Microbiome | ASM.org [asm.org]

- 17. gethealthspan.com [gethealthspan.com]

- 18. Effects of this compound on the Gut Microbiota of Prediabetic Patients: A Randomized, Double-blind, Controlled Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A systematic review, meta-analysis, dose-response, and meta-regression of the effects of this compound intake on glycemic markers in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of the Effects of this compound on Weight and Metabolic, Inflammatory, and Cardiovascular Markers in Patients with Obesity and Overweight - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthetic Pathway of Acarbose in Actinoplanes sp.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Acarbose, a potent α-glucosidase inhibitor used in the treatment of type 2 diabetes, within the bacterium Actinoplanes sp. SE50/110. This document delves into the genetic and enzymatic core of this compound synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The this compound Biosynthetic Gene Cluster and its Organization

This compound is a pseudo-tetrasaccharide synthesized via a complex pathway encoded by the acb gene cluster in Actinoplanes sp. SE50/110. This cluster spans approximately 32.2 kb and contains 22 identified genes.[1][2] The biosynthesis of this compound is a growth-phase-dependent process, with the highest production observed during the active growth phase, which then ceases as the culture enters the stationary phase.[3][4]

The synthesis of this compound can be conceptually divided into three main stages:

-

Formation of the C7-cyclitol moiety: This pathway utilizes intermediates from central carbon metabolism to generate the core cyclitol structure.

-

Synthesis of the 4-amino-4,6-dideoxy-D-glucose moiety: This branch of the pathway modifies a glucose precursor to form the aminosugar component.

-

Assembly and modification: The C7-cyclitol and the aminosugar are condensed, and further glycosylation steps lead to the final this compound molecule.

Quantitative Data on this compound Biosynthesis

The following tables summarize key quantitative data related to this compound production and the expression of the biosynthetic genes in Actinoplanes sp.

Table 1: this compound Production in Actinoplanes sp.

| Strain/Condition | This compound Titer (g/L) | Reference |

| Actinoplanes sp. SE50/110 (Wild Type) | ~1.0 | [5] |

| Engineered strain with multicopy acb cluster | up to 8.12 | [6] |

| Engineered strain with optimized gene expression | 8.04 | [7] |

Table 2: Relative Transcript Abundance of Key acb Genes during Fermentation

| Gene | Function | Relative Transcript Abundance (Early vs. Late Growth Phase) | Reference |

| acbA | dTDP-glucose synthase | Decreasing | [3] |

| acbB | dTDP-glucose 4,6-dehydratase | Decreasing | [3] |

| acbC | 2-epi-5-epi-valiolone synthase | Decreasing | |

| acbS | This compound synthase | Decreasing | |

| cadC | Transcriptional activator | Decreasing | [8] |

| acrC | Transcriptional repressor | - | [8] |

Note: This table represents the general trend of decreasing transcript abundance as the culture ages. Specific fold-change values can be found in the cited literature.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions that converge to produce the final pseudo-tetrasaccharide structure. The pathway is initiated from precursors derived from central metabolism.

Biosynthesis of the C7-Cyclitol Moiety

The C7-cyclitol core of this compound is synthesized from sedoheptulose-7-phosphate, an intermediate of the pentose phosphate pathway. A series of eight enzymes, AcbC, AcbM, AcbO, AcbL, AcbN, AcbU, AcbJ, and AcbR, are involved in this conversion to produce the activated cyclitol donor, GDP-valienol.[7][9][10]

Biosynthesis of the 4-amino-4,6-dideoxy-D-glucose Moiety

The aminosugar component is derived from glucose-1-phosphate. The enzymes AcbA, AcbB, and AcbV catalyze the conversion of glucose-1-phosphate to dTDP-4-amino-4,6-dideoxy-D-glucose.[8] This activated aminosugar is then transferred to maltose by the glycosyltransferase AcbI.[7][10]

Final Assembly of this compound

The final step in this compound biosynthesis is the condensation of the two precursor moieties. The pseudoglycosyltransferase AcbS catalyzes the formation of a C-N bond between GDP-valienol and the 4-amino-4,6-dideoxy-D-glucosyl-maltose intermediate, yielding this compound.[7][10]

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level. At least two key transcriptional regulators have been identified to modulate the expression of the acb gene cluster.

-

CadC: A global transcriptional activator that positively influences the expression of the acb genes.[8]

-

AcrC: A repressor protein that binds to the promoter region of some of the acb genes, thereby negatively regulating their transcription.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the investigation of the this compound biosynthetic pathway.

CRISPR/Cas9-Mediated Gene Deletion in Actinoplanes sp.

This protocol outlines the steps for creating a markerless gene deletion in Actinoplanes sp. SE50/110 using the CRISPR/Cas9 system.

Materials:

-

Actinoplanes sp. SE50/110 strain

-

E. coli S17-1 for conjugation

-

pCRISPomyces-2 vector

-

Oligonucleotides for guide RNA (gRNA) and homology arms

-

Restriction enzymes (e.g., BbsI, XbaI)

-

T4 DNA Ligase

-

Gibson Assembly Master Mix

-

Appropriate antibiotics (e.g., Apramycin, Nalidixic acid)

-

Standard media for E. coli and Actinoplanes sp. (e.g., LB, TSB, SFM)

Procedure:

-

Design and Synthesize gRNA: Design a 20-bp gRNA sequence targeting the gene of interest. Ensure specificity by BLASTing against the Actinoplanes sp. genome. Synthesize complementary oligonucleotides with appropriate overhangs for cloning.

-

Clone gRNA into pCRISPomyces-2: Anneal the gRNA oligonucleotides and clone them into the BbsI-digested pCRISPomyces-2 vector.

-

Design and Amplify Homology Arms: Design primers to amplify ~1 kb upstream and downstream homology arms flanking the target gene.

-

Assemble the Editing Template: Linearize the gRNA-containing pCRISPomyces-2 vector with XbaI. Assemble the amplified homology arms into the linearized vector using Gibson Assembly.

-

Transform into E. coli S17-1: Transform the final construct into the donor E. coli S17-1 strain.

-

Conjugation: Perform intergeneric conjugation between the recombinant E. coli S17-1 and Actinoplanes sp. SE50/110.

-

Selection of Exconjugants: Plate the conjugation mixture on selective media containing antibiotics to select for Actinoplanes sp. exconjugants that have integrated the plasmid.

-

Induce Cas9 Expression and Recombination: Culture the exconjugants under conditions that induce Cas9 expression and promote homologous recombination, leading to the deletion of the target gene.

-

Screen for Deletions: Screen colonies by PCR using primers flanking the target gene to identify mutants with the desired deletion.

-

Cure the Plasmid: Cure the CRISPR/Cas9 plasmid from the mutant strain, often by passaging without antibiotic selection.

-

Sequence Verification: Confirm the gene deletion and the absence of off-target mutations by Sanger sequencing of the target region and potentially whole-genome sequencing.

Quantification of this compound by HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Aminex HPX-87H column (or equivalent).

Mobile Phase:

-

5 mM Sulfuric Acid.

Method:

-

Sample Preparation: Centrifuge the Actinoplanes sp. culture broth to pellet the cells. Filter the supernatant through a 0.22 µm filter.

-

Injection: Inject 10-20 µL of the filtered supernatant onto the HPLC column.

-

Chromatography: Elute the column with the mobile phase at a flow rate of 0.6 mL/min.

-

Detection: Monitor the eluate at a wavelength of 210 nm.

-

Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve generated with known concentrations of this compound.

Gene Expression Analysis by RT-qPCR

1. RNA Isolation:

-

Harvest Actinoplanes sp. mycelia by centrifugation.

-

Disrupt the cells using bead beating or grinding in liquid nitrogen.

-

Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

2. cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and random hexamer primers.

3. qPCR:

-

Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for the target genes (acb genes) and a reference gene (e.g., hrdB).

-

Perform the qPCR on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative expression levels of the target genes.

Conclusion

The biosynthetic pathway of this compound in Actinoplanes sp. is a well-characterized system that serves as a paradigm for the production of complex secondary metabolites in actinomycetes. A deep understanding of the genes, enzymes, and regulatory networks involved is crucial for the rational design of strain improvement strategies aimed at enhancing this compound titers. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and manipulate this important biosynthetic pathway.

References

- 1. shodex.com [shodex.com]

- 2. researchgate.net [researchgate.net]

- 3. Complete biosynthetic pathway to the antidiabetic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Enhancement of this compound production by genetic engineering and fed-batch fermentation strategy in Actinoplanes sp. SIPI12-34 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcam.cn [abcam.cn]

- 9. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pyrotek-europe.com [pyrotek-europe.com]

Acarbose's Role in Modulating the Gut-Brain Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acarbose, an alpha-glucosidase inhibitor, is a well-established therapeutic agent for type 2 diabetes mellitus.[1][2][3] Its primary mechanism of action involves the delayed digestion and absorption of carbohydrates in the small intestine.[3][4][5][6][7] However, emerging evidence highlights a more intricate role for this compound, extending beyond glycemic control to the modulation of the gut-brain axis. By altering the gut microbial landscape and promoting the production of key signaling molecules, this compound influences a complex network of communication between the gastrointestinal tract and the central nervous system. This guide provides an in-depth technical overview of the mechanisms, experimental evidence, and key signaling pathways involved in this compound's modulation of the gut-brain axis.

Mechanism of Action: Beyond Alpha-Glucosidase Inhibition

This compound is a complex oligosaccharide that competitively and reversibly inhibits pancreatic alpha-amylase and membrane-bound intestinal alpha-glucosidase hydrolases.[4][5] This inhibition slows the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.[3][6] The undigested carbohydrates then transit to the distal intestine, where they become a substrate for microbial fermentation.[8][9] This fundamental action initiates a cascade of events that form the basis of this compound's influence on the gut-brain axis.

Impact on Gut Microbiota Composition

This compound treatment significantly alters the composition and diversity of the gut microbiota. Multiple studies in both preclinical models and human subjects have demonstrated these changes.

Quantitative Data on Microbial Shifts

The following table summarizes the key quantitative changes in gut microbiota composition observed in response to this compound treatment.

| Study Type | Subject | Dosage | Duration | Key Microbial Changes | Reference |

| Randomized, Double-Blind, Controlled Crossover Trial | Prediabetic Patients | 100 mg, 3 times/day | 4 weeks | Increased: Lactobacillus, Dialister, FaecalibacteriumDecreased: Butyricicoccus, Phascolarctobacterium, Ruminococcus | [1][2][10] |

| Experimental Study | Mice on High Starch Diet | 400 ppm in diet | 14 days | Increased: Bacteroidaceae, BifidobacteriaceaeDecreased: Verrucomicrobiaceae, Bacteroidales S24-7 | [8] |

| Randomized Controlled Trial | Type 2 Diabetes Patients | Not specified | 24 weeks | Increased: Bifidobacterium | [11] |

Experimental Protocols for Microbiota Analysis

A common methodology for assessing changes in gut microbiota involves 16S rRNA gene sequencing.

Experimental Workflow: 16S rRNA Gene Sequencing

References

- 1. Effects of this compound on the Gut Microbiota of Prediabetic Patients: A Randomized, Double-blind, Controlled Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Diabetes Drug Impacts Gut Microbiome | ASM.org [asm.org]

- 9. This compound impairs gut Bacteroides growth by targeting intracellular glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of this compound on the Gut Microbiota of Prediabetic Patients: A Randomized, Double-blind, Controlled Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Acarbose: A Deep Dive into its Anti-inflammatory Properties

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Acarbose, a well-established α-glucosidase inhibitor for the management of type 2 diabetes, is increasingly recognized for its pleiotropic effects extending beyond glycemic control. A growing body of evidence highlights its significant anti-inflammatory properties, positioning it as a molecule of interest for a broader range of therapeutic applications. This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways. The primary mechanisms include the modulation of gut microbiota composition, leading to an increase in the production of anti-inflammatory short-chain fatty acids (SCFAs), and direct effects on inflammatory signaling cascades such as the NF-κB and NLRP3 inflammasome pathways. This document aims to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in inflammatory-driven diseases.

Introduction

Chronic inflammation is a critical underlying factor in a multitude of diseases, including metabolic disorders, cardiovascular disease, and autoimmune conditions. While primarily known for its glucose-lowering effects, this compound has demonstrated a consistent ability to mitigate inflammatory processes.[1] This guide delves into the core mechanisms driving these anti-inflammatory effects, presenting the current state of research in a structured and detailed manner.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound are multifaceted, stemming from both indirect and direct mechanisms.

Modulation of Gut Microbiota and Production of Short-Chain Fatty Acids (SCFAs)

This compound is minimally absorbed in the small intestine, allowing it to reach the colon where it is fermented by gut bacteria.[1] This process significantly alters the gut microbial composition, favoring the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus, which are known to produce SCFAs like butyrate, propionate, and acetate.[2][3] These SCFAs exert potent anti-inflammatory effects by:

-

Inhibiting pro-inflammatory cytokines: SCFAs have been shown to suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α.[4]

-

Modulating immune cell function: this compound treatment has been associated with a decrease in pro-inflammatory Th17 cells and an increase in anti-inflammatory Treg cells in the gut.[1][5]

Direct Inhibition of Inflammatory Signaling Pathways

Recent studies have revealed that this compound can directly influence key inflammatory signaling pathways within cells.

-

NF-κB Signaling Pathway: this compound has been shown to suppress the activation of the NF-κB pathway, a central regulator of inflammation.[6][7] This inhibition leads to a downstream reduction in the expression of various pro-inflammatory genes.

-

NLRP3 Inflammasome: this compound can inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines IL-1β and IL-18.[8] This effect is partly mediated by the inhibition of Nox4 oxidase-dependent superoxide generation.[8]

-

AMPK Signaling Pathway: this compound may exert some of its anti-inflammatory effects through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor with known anti-inflammatory properties.[9][10] Activated AMPK can inhibit the NF-κB signaling pathway.[10]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies investigating the impact of this compound on inflammatory markers.

Table 1: Effects of this compound on Pro-inflammatory Cytokines

| Cytokine | Study Population/Model | This compound Dose | Duration | % Change / Result | p-value | Reference |

| IL-6 | Newly diagnosed T2DM patients | 150 mg/day | 12 months | Significantly decreased | <0.05 | [11] |